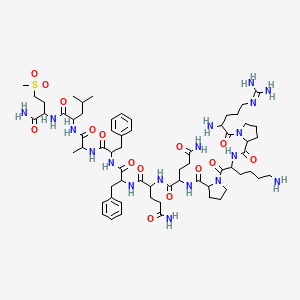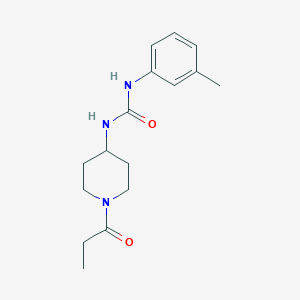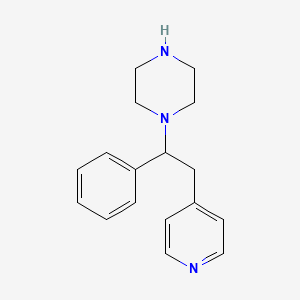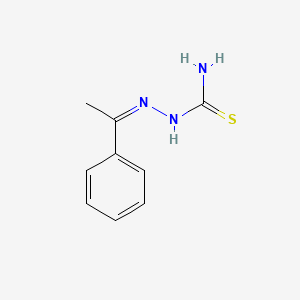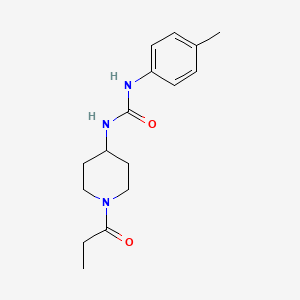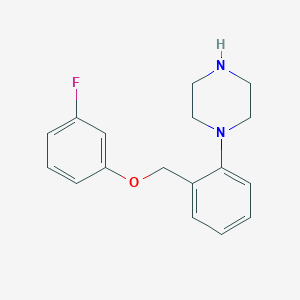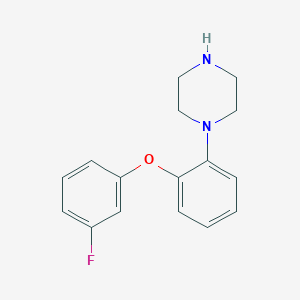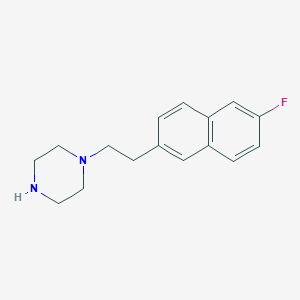
1-(2-Allylphenoxy)-3-morpholinopropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Allylphenoxy)-3-morpholinopropan-2-ol is a chemical compound with a complex structure that includes an allylphenoxy group and a morpholinopropanol moiety. This compound is known for its various applications in scientific research and industry, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-allylphenoxy)-3-morpholinopropan-2-ol typically involves the reaction of 2-allylphenol with epichlorohydrin in the presence of a base to form an intermediate epoxide. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include ethanol or methanol
Catalysts: Basic catalysts such as sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Allylphenoxy)-3-morpholinopropan-2-ol undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Alcohols
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
1-(2-Allylphenoxy)-3-morpholinopropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-allylphenoxy)-3-morpholinopropan-2-ol involves its interaction with specific molecular targets. It is known to act as a beta-adrenergic antagonist, blocking beta-adrenergic receptors and inhibiting the effects of endogenous catecholamines like epinephrine and norepinephrine. This results in a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Alprenolol: A beta-adrenergic antagonist with a similar structure but different substituents.
Propranolol: Another beta-blocker with a different chemical structure but similar pharmacological effects.
Metoprolol: A selective beta-1 adrenergic antagonist with a different chemical structure.
Uniqueness
1-(2-Allylphenoxy)-3-morpholinopropan-2-ol is unique due to its specific combination of the allylphenoxy group and morpholinopropanol moiety, which imparts distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H23NO3/c1-2-5-14-6-3-4-7-16(14)20-13-15(18)12-17-8-10-19-11-9-17/h2-4,6-7,15,18H,1,5,8-13H2 |
InChI Key |
BKDPODVOOWQEGE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2CCOCC2)O |
solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane](/img/structure/B10839170.png)
